molecular formula C21H18F3N3O B4895807 2-anilino-3,3,3-trifluoro-N~1~,N~2~-diphenylalaninamide

2-anilino-3,3,3-trifluoro-N~1~,N~2~-diphenylalaninamide

Cat. No. B4895807
M. Wt: 385.4 g/mol
InChI Key: IRFQVAXXBBKPAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex anilino-trifluoro-diphenylalaninamide compounds typically involves multiple steps, including the formation of key intermediates and the application of specific reagents to introduce trifluoro and diphenylalaninamide groups. For instance, the synthesis of related compounds often utilizes palladium-catalyzed reactions, hydroamination, and the use of specific catalysts like silver(I) or rhenium complexes to facilitate the formation of the desired molecular structure (Younis et al., 2016; Schroer et al., 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like UV, IR, and NMR are essential tools for analyzing the molecular structure of anilino-trifluoro-diphenylalaninamide analogs. Studies often reveal complex supermolecular structures formed by intermolecular interactions, such as hydrogen bonding, which play a critical role in the stabilization of these compounds (Xing Rui-guang, 2007).

Chemical Reactions and Properties

Chemical reactions involving anilino-trifluoro-diphenylalaninamide derivatives can include hydroamination, arylation, and cycloamidation, often catalyzed by metals such as palladium, silver, and rhenium. These reactions showcase the compounds' reactivity towards forming bonds with nitrogen, oxygen, and other carbon atoms, leading to a wide array of structural derivatives with varied chemical properties (Younis et al., 2016; Luo et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular geometry and intermolecular forces. The triclinic crystal system and specific space groups reported in related studies suggest complex packing and intermolecular interactions, which can be further explored through computational and experimental methods (Xing Rui-guang, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are defined by the electronic configuration and the presence of functional groups. For instance, the introduction of the trifluoro group can significantly alter the electron density around the molecule, affecting its reactivity and interactions with nucleophiles and electrophiles (Luo et al., 2015).

properties

IUPAC Name

2,2-dianilino-3,3,3-trifluoro-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O/c22-21(23,24)20(26-17-12-6-2-7-13-17,27-18-14-8-3-9-15-18)19(28)25-16-10-4-1-5-11-16/h1-15,26-27H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFQVAXXBBKPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dianilino-3,3,3-trifluoro-N-phenylpropanamide

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